REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[Cl:34][C:35]1[CH:36]=[CH:37][C:38]([OH:44])=[C:39]([C:41](=[O:43])[CH3:42])[CH:40]=1.O>O1CCCC1>[Br:1][CH2:42][C:41]([C:39]1[CH:40]=[C:35]([Cl:34])[CH:36]=[CH:37][C:38]=1[OH:44])=[O:43] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue obtained by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=CC(=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220.7 mg | |
YIELD: PERCENTYIELD | 75.6% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |